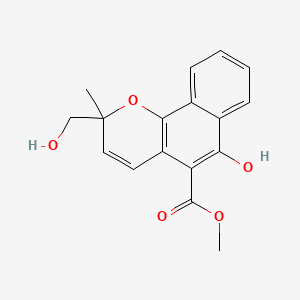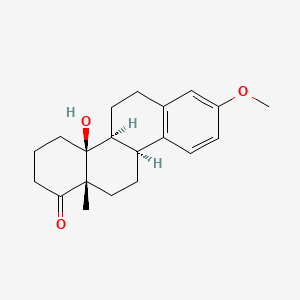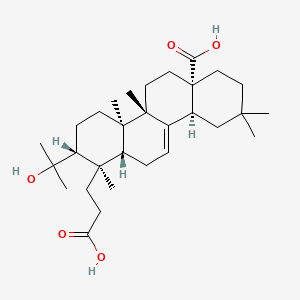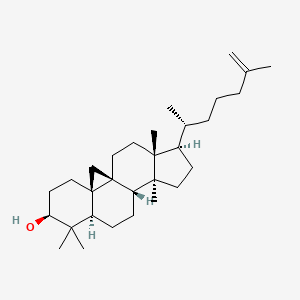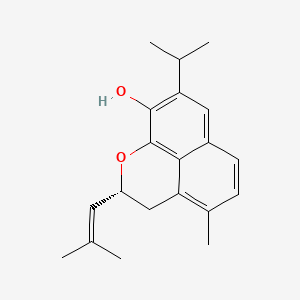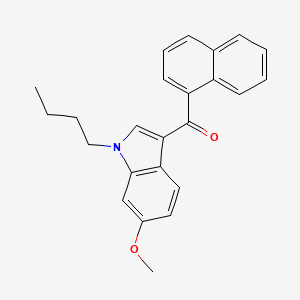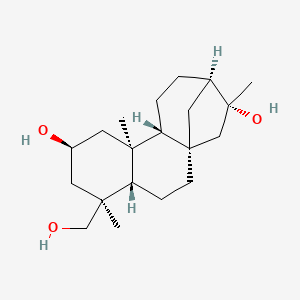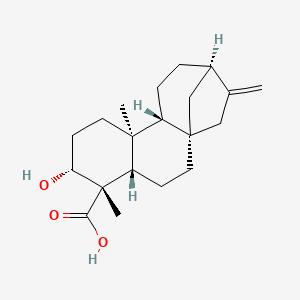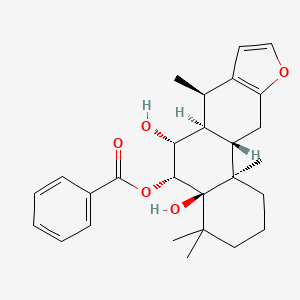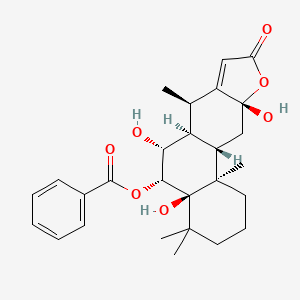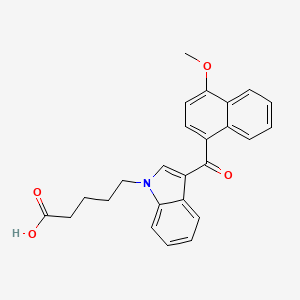
JWH 081 N-pentanoic acid metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 081 N-pentanoic acid metabolite is a cannabimimetic indole related to JWH 015 and JWH 018 . It shows preference for the central cannabinoid (CB1) receptor over the peripheral cannabinoid (CB2) receptor . This metabolite is an expected metabolite of JWH 081 that would be detectable both in serum and in urine .
Molecular Structure Analysis
The molecular formula of JWH 081 N-pentanoic acid metabolite is C25H23NO4 . The InChI code isInChI=1S/C25H23NO4/c1-30-23-14-13-20 (17-8-2-3-10-19 (17)23)25 (29)21-16-26 (15-7-6-12-24 (27)28)22-11-5-4-9-18 (21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3, (H,27,28) . Physical And Chemical Properties Analysis
The molecular weight of JWH 081 N-pentanoic acid metabolite is 401.5 . The compound is soluble in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) . The λmax is 212, 315 nm .Wissenschaftliche Forschungsanwendungen
Forensic Chemistry & Toxicology
JWH 081 N-pentanoic acid metabolite: is primarily used as an analytical reference standard in forensic chemistry. It aids in the identification and quantification of substances within biological specimens, particularly in cases involving the use of synthetic cannabinoids . This metabolite can be detected in serum and urine, making it valuable for toxicological screenings and legal investigations.
Cannabinoid Receptor Research
This metabolite is related to JWH 081 , a compound known to show preference for the central cannabinoid (CB1) receptor over the peripheral cannabinoid (CB2) receptor . Research involving this metabolite can provide insights into the binding affinities and activation mechanisms of cannabinoid receptors, which is crucial for understanding the endocannabinoid system’s role in human physiology.
Drug Abuse Studies
As a metabolite of a synthetic cannabinoid, JWH 081 N-pentanoic acid metabolite is significant in the study of drug abuse. It helps researchers understand the metabolic pathways of synthetic cannabinoids and their physiological and psychological effects . This knowledge is essential for developing treatments for addiction and for creating educational programs about the risks of synthetic drug use.
Mass Spectrometry Method Development
In analytical chemistry, developing precise mass spectrometry methods is vital for detecting and quantifying compoundsJWH 081 N-pentanoic acid metabolite serves as a standard in calibrating instruments and validating methods that are used to analyze synthetic cannabinoids and their metabolites .
Pharmacokinetics and Metabolism
Studying the pharmacokinetics and metabolism of JWH 081 N-pentanoic acid metabolite provides valuable data on how synthetic cannabinoids are processed in the body. This information can be used to understand the duration of drug action, potential drug interactions, and the body’s methods of detoxification .
Neurotoxicity Research
There is evidence suggesting that synthetic cannabinoids, including those related to JWH 081, may have neurotoxic properties . Research involving JWH 081 N-pentanoic acid metabolite can contribute to understanding the potential neurotoxic effects of these compounds and their implications for human health.
Wirkmechanismus
Target of Action
The primary target of JWH 081 N-pentanoic acid metabolite is the central cannabinoid (CB1) receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
JWH 081 N-pentanoic acid metabolite is a cannabimimetic indole . It shows preference for the CB1 receptor over the peripheral cannabinoid (CB2) receptor . The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids .
Biochemical Pathways
Given its affinity for the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes .
Pharmacokinetics
It is known that this compound is an expected metabolite of jwh 081 that would be detectable both in serum and in urine .
Result of Action
Given its affinity for the cb1 receptor, it is likely to produce effects similar to those of other cannabinoids, which can include pain relief, increased appetite, and alterations in mood and memory .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGCTPEKHVDAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017718 |
Source


|
| Record name | JWH 081 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 081 N-pentanoic acid metabolite | |
CAS RN |
1537889-08-9 |
Source


|
| Record name | JWH 081 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

